Di-[2-(2,3-dichlorophenyl)aminoethyl]amine

Catalog No.
S874966
CAS No.
1424857-89-5
M.F
C₁₆H₁₇Cl₄N₃
M. Wt
393.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine

CAS Number

1424857-89-5

Product Name

Di-[2-(2,3-dichlorophenyl)aminoethyl]amine

IUPAC Name

N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine

Molecular Formula

C₁₆H₁₇Cl₄N₃

Molecular Weight

393.14

InChI

InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl

Synonyms

N1-(2,3-Dichlorophenyl)-N2-(2-((2,3-dichlorophenyl)amino)ethyl)ethane-1,2-diamine

Enhanced Solubility and Stability of Aripiprazole

Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization

Hydration Mechanism and Its Effect on the Solubility of Aripiprazole

Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole

Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is an organic compound characterized by its complex structure, which includes a central amine group bonded to two 2-(2,3-dichlorophenyl) aminoethyl groups. Its molecular formula is C16H17Cl4N3, and it has a molecular weight of 393.15 g/mol. The compound features significant chlorination, with four chlorine atoms attached to the phenyl rings, which contributes to its unique chemical properties and potential biological activities .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of chlorine atoms on the phenyl rings makes the compound susceptible to nucleophilic attack, allowing for various substitution reactions.
  • Mannich Reaction: This compound can be involved in Mannich-type reactions where it acts as a nucleophile, forming Mannich bases that are often biologically active .
  • Cyclization Reactions: Given its structure, di-[2-(2,3-dichlorophenyl)aminoethyl]amine can undergo cyclization reactions leading to the formation of more complex cyclic structures .

The biological activity of di-[2-(2,3-dichlorophenyl)aminoethyl]amine is of particular interest in medicinal chemistry. It has been studied for its potential antidepressant properties and its ability to interact with neurotransmitter systems. The chlorinated phenyl groups may enhance its binding affinity to various biological targets, including receptors involved in mood regulation .

Additionally, similar compounds have shown anti-cancer properties and neuroprotective effects, suggesting that di-[2-(2,3-dichlorophenyl)aminoethyl]amine could have therapeutic applications in these areas .

The synthesis of di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be achieved through several methods:

  • Amine Alkylation: This involves the reaction of 2-(2,3-dichlorophenyl)aniline with 2-bromoethylamine under basic conditions to yield the desired product.
  • Metal-Catalyzed Reactions: Recent advancements in catalytic synthesis have enabled more efficient routes to synthesize similar amines through metal-catalyzed coupling reactions .
  • Mannich Reaction: By reacting formaldehyde with the respective amine and a ketone or aldehyde, this method can produce substituted derivatives of di-[2-(2,3-dichlorophenyl)aminoethyl]amine.

Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antidepressants or anti-cancer agents.
  • Chemical Research: Its unique structure makes it suitable for studies involving amine chemistry and the development of new synthetic methodologies.
  • Biological Studies: Investigating its interactions with neurotransmitter systems could provide insights into mechanisms underlying mood disorders.

Studies examining the interactions of di-[2-(2,3-dichlorophenyl)aminoethyl]amine with various biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with serotonin and norepinephrine pathways, similar to other antidepressants . Further research is needed to elucidate the specific receptor interactions and downstream effects on cellular signaling pathways.

Several compounds share structural similarities with di-[2-(2,3-dichlorophenyl)aminoethyl]amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
Bis(2-chloroethyl)amineModerateAnticancerKnown for alkylating properties
1,4-DiaminobutaneLowAntidepressantLinear structure; less chlorination
4-Amino-3-chloroanilineHighAntimicrobialContains a single amino group
N,N-Diethyl-3-amino-1-propanamineModerateAntidepressantLess chlorinated; simpler structure

Di-[2-(2,3-dichlorophenyl)aminoethyl]amine stands out due to its unique chlorinated phenyl groups that enhance its biological activity compared to other similar compounds.

XLogP3

5.7

Dates

Modify: 2024-04-14

Explore Compound Types